Sodium 6-hydroxynaphthalene-2-sulfonate
Overview
Description
Sodium 6-hydroxynaphthalene-2-sulfonate is a sulfonated naphthalene derivative that is of interest due to its potential applications in various fields, including polymer science and enhanced oil recovery. While the provided papers do not directly discuss sodium 6-hydroxynaphthalene-2-sulfonate, they do provide insights into the properties and synthesis of structurally related compounds, which can be informative for understanding the behavior and characteristics of sodium 6-hydroxynaphthalene-2-sulfonate.
Synthesis Analysis
The synthesis of related sulfonated naphthalene compounds involves various chemical reactions. For instance, sulfomethylation of 7-amino-4-hydroxynaphthalene-2-sulfonic acid was achieved using sodium hydroxymethanesulfonate under optimized conditions, resulting in a high yield and purity of the product . This suggests that similar methods could potentially be applied to the synthesis of sodium 6-hydroxynaphthalene-2-sulfonate.
Molecular Structure Analysis
The molecular structure of sulfonated naphthalene derivatives is characterized by the presence of sulfonate groups attached to a naphthalene ring. In the case of poly(1,4-butylene isophthalate) containing sodium sulfonate groups, the introduction of sulfonate groups was found to affect the solubility and thermal properties of the polymer . This indicates that the sulfonate groups in sodium 6-hydroxynaphthalene-2-sulfonate would likely influence its physical and chemical properties as well.
Chemical Reactions Analysis
The chemical reactivity of sulfonated naphthalene derivatives can be complex. For example, the electrochemical polymerization of sodium 4-amino-3-hydroxynaphthalene-1-sulfonate resulted in polymeric products with semiconducting and electroactive properties . This demonstrates that sulfonated naphthalene compounds can undergo polymerization reactions, which may also be relevant for sodium 6-hydroxynaphthalene-2-sulfonate.
Physical and Chemical Properties Analysis
Sulfonated naphthalene derivatives exhibit a range of physical and chemical properties. The critical micelle concentration (CMC) of sodium methylnaphthalene sulfonate was measured, and it was found to reduce the interfacial tension of the n-heptane/water interface, indicating surface activity . Additionally, light-scattering studies of sodium 2,6-di-n-alkylnaphthalene-1-sulfonates revealed insights into the micellar molecular weight and shape . These findings suggest that sodium 6-hydroxynaphthalene-2-sulfonate may also possess unique surface-active properties and form micelles under certain conditions.
Scientific Research Applications
Chemical Synthesis and Material Science
Sodium 6-hydroxynaphthalene-2-sulfonate has been investigated in various chemical syntheses and material science applications. Notably, it is involved in the synthesis of novel series of 2-hydroxy-4-methylenenaphthalen-1(4H)-ones using benign solvent systems, contributing to an improved, clean, and efficient method of synthesis (Villemin et al., 2010). Additionally, its presence in the electrodialysis process has been studied, specifically in the fouling of anion exchange membranes, which has implications for water treatment and desalination technologies (Zhao et al., 2019).
Environmental Science and Biodegradation
In environmental science, research has focused on the biodegradation of sodium 6-hydroxynaphthalene-2-sulfonate. A study on bacterial communities capable of degrading amino- and hydroxynaphthalene-2-sulfonates, including sodium 6-hydroxynaphthalene-2-sulfonate, highlighted the potential for biological remediation of such compounds in water bodies (Nörtemann et al., 1986). This research is significant for understanding the environmental impact and management of these compounds.
Electrocatalysis and Sensor Development
The compound's role in electrocatalysis and sensor development has also been explored. A study demonstrated the use of sodium 6-hydroxynaphthalene-2-sulfonate in the synthesis of electroactive, water-soluble polymeric materials, which have applications in sensor technology and electronics (Ćirić-Marjanović et al., 2006). This research is essential for advancing materials science and developing new sensing technologies.
Analytical Chemistry Applications
Sodium 6-hydroxynaphthalene-2-sulfonate has been used in analytical chemistry, particularly in the determination of substances like caffeine and paracetamol. For instance, a study utilized sodium 6-hydroxynaphthalene-2-sulfonate-modified electrodes for the electrochemical determination of caffeine, showcasing its utility in analytical methods (Tefera et al., 2016). This application is crucial for developing accurate and efficient methods for substance detection and quantification.
Safety And Hazards
properties
IUPAC Name |
sodium;6-hydroxynaphthalene-2-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4S.Na/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9;/h1-6,11H,(H,12,13,14);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWQALCOMQRMRK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
93-01-6 (Parent) | |
Record name | Monosodium 6-hydroxynaphthalene-2-sulphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenesulfonic acid, 6-hydroxy-, sodium salt (1:?) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015883564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7029166 | |
Record name | Sodium 6-hydroxynaphthalene-2-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7029166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 6-hydroxynaphthalene-2-sulfonate | |
CAS RN |
135-76-2, 15883-56-4 | |
Record name | Monosodium 6-hydroxynaphthalene-2-sulphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenesulfonic acid, 6-hydroxy-, sodium salt (1:?) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015883564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenesulfonic acid, 6-hydroxy-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Naphthalenesulfonic acid, 6-hydroxy-, sodium salt (1:?) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium 6-hydroxynaphthalene-2-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7029166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 6-hydroxynaphthalene-2-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.744 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Sodium 6-hydroxynaphthalene-2-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.366 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-NAPHTHOL-6-SULFONIC ACID SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X05MYI02LR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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